3-Methyl-1-phenylpenta-1,4-dien-3-ol
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Overview
Description
3-Methyl-1-phenylpenta-1,4-dien-3-ol is an organic compound with the molecular formula C11H12O It is characterized by a phenyl group attached to a penta-1,4-dien-3-ol backbone, which includes a methyl group at the third carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-phenylpenta-1,4-dien-3-ol can be achieved through several methods. One common approach involves the reaction of phenylacetylene with acetone in the presence of a base, followed by a series of steps including hydrolysis and purification . The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-phenylpenta-1,4-dien-3-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into saturated alcohols using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Electrophilic reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of saturated alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
3-Methyl-1-phenylpenta-1,4-dien-3-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methyl-1-phenylpenta-1,4-dien-3-ol involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Phenylpenta-1,4-diyn-3-ol: Similar structure but with triple bonds instead of double bonds.
3-Methyl-5-phenylpentan-1-ol: Similar backbone but with different functional groups.
Uniqueness
3-Methyl-1-phenylpenta-1,4-dien-3-ol is unique due to its specific arrangement of double bonds and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various applications and research purposes .
Properties
CAS No. |
199329-80-1 |
---|---|
Molecular Formula |
C12H14O |
Molecular Weight |
174.24 g/mol |
IUPAC Name |
3-methyl-1-phenylpenta-1,4-dien-3-ol |
InChI |
InChI=1S/C12H14O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h3-10,13H,1H2,2H3 |
InChI Key |
FETZWCDEFZUWEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C=C)(C=CC1=CC=CC=C1)O |
Origin of Product |
United States |
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